molecular formula C18H24N4O6 B15337196 Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B15337196
M. Wt: 392.4 g/mol
InChI Key: VYVRSNFNODHKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD32202835, also known as Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, is a chemical compound used primarily in research and development. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32202835 typically involves the reaction of 2-amino-3-cyanopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazolopyridine core. The final step involves the esterification of the carboxyl group with methanol to yield the desired product.

Industrial Production Methods

Industrial production of MFCD32202835 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

MFCD32202835 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

MFCD32202835 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of MFCD32202835 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: A close structural analog with similar biological activities.

    2-Amino-3-cyanopyridine: A precursor in the synthesis of MFCD32202835 with different biological properties.

    Di-tert-butyl dicarbonate (Boc2O): A common protecting group reagent used in the synthesis of various triazolopyridine derivatives.

Uniqueness

MFCD32202835 is unique due to its specific triazolopyridine core, which imparts distinct biological activities. Its Boc-protected amino groups provide stability and facilitate further chemical modifications, making it a versatile compound in research and development.

Properties

Molecular Formula

C18H24N4O6

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C18H24N4O6/c1-17(2,3)27-15(24)22(16(25)28-18(4,5)6)14-19-12-9-8-11(13(23)26-7)10-21(12)20-14/h8-10H,1-7H3

InChI Key

VYVRSNFNODHKGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NN2C=C(C=CC2=N1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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